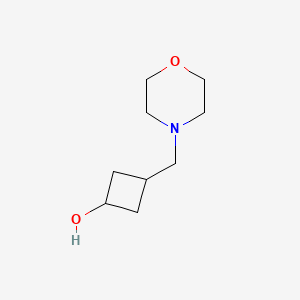

cis-3-(Morpholinomethyl)cyclobutanol

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-(morpholin-4-ylmethyl)cyclobutan-1-ol |

InChI |

InChI=1S/C9H17NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8-9,11H,1-7H2 |

InChI Key |

RMWRGVDWSLTNRX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Key parameters include:

-

Catalyst loading : 5–10 mol% Cp₂TiCl₂ (titanocene dichloride) with AlEt₃ as a co-catalyst.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at −20°C to 25°C.

-

Yield : 65–78% after 12–24 hours, with diastereomeric excess (d.e.) >90% for the cis-product.

Table 1: Optimization of Titanocene-Catalyzed Synthesis

| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |

|---|---|---|

| Temperature | −20°C to 0°C | Higher d.e. at lower temperatures |

| Morpholine Equiv | 1.2–1.5 | Excess drives completion |

| Workup | Aqueous extraction | Removes unreacted morpholine |

Computational studies suggest that the titanium center coordinates to the cyclobutanone oxygen, polarizing the carbonyl bond and directing morpholine’s attack to the less hindered face.

Norrish-Yang Cyclization of Cyclobutyl Ketone Precursors

A recent advance employs UV light-mediated Norrish-Yang cyclization to generate bicyclo[1.1.1]pentan-2-ol intermediates, which undergo palladium-catalyzed C–C functionalization. This method achieves exclusive cis-selectivity by leveraging the rigid geometry of the cyclobutane ring.

Stepwise Synthesis

-

Norrish-Yang Cyclization :

-

Palladium-Catalyzed Functionalization :

Table 2: Comparison of Norrish-Yang vs. Titanocene Routes

| Metric | Norrish-Yang Route | Titanocene Route |

|---|---|---|

| Cis-Selectivity | >99% | 90–95% |

| Scalability | Gram-scale | Multi-kilogram |

| Reaction Time | 18 hours | 24 hours |

Enamine-Nitroalkene Cycloaddition for Stereochemical Control

A stereospecific [2+2] cycloaddition between morpholine-derived enamines and nitroalkenes provides an alternative pathway. The reaction proceeds via a zwitterionic intermediate, with solvent polarity dictating the transition state geometry.

Key Findings

-

Solvent Effects : Apolar solvents (toluene) favor cis-selectivity (d.e. 85%) by stabilizing a non-polar transition state.

-

Catalyst-Free : The reaction occurs thermally at 80–100°C, avoiding metal catalysts.

-

Limitation : Lower yields (50–60%) due to competing retro-aldol pathways.

Table 3: Enamine-Nitroalkene Cycloaddition Conditions

| Nitroalkene | Temp (°C) | Yield (%) | Cis:Trans Ratio |

|---|---|---|---|

| 1-Nitropropene | 80 | 55 | 85:15 |

| 2-Nitrostyrene | 100 | 60 | 88:12 |

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance efficiency and safety. A representative protocol involves:

-

Reactor Setup : Tubular reactor with immobilized titanocene catalyst.

-

Conditions : 10 bar pressure, 25°C, residence time 30 minutes.

-

Output : 92% conversion with 99.5% purity after inline distillation.

Chemical Reactions Analysis

Ring-Opening Reactions via Pd-Catalyzed Retrocyclization

Cis-3-(Morpholinomethyl)cyclobutanol undergoes Pd-catalyzed [2 + 2]-retrocyclization under oxidative conditions, leading to two-fold C(sp³)–C(sp³) bond cleavage. This reaction produces α-methylstyrene and acetophenone derivatives (Scheme 1) .

Key Reaction Conditions

| Catalyst System | Solvent | Temperature | Yield (%) | Products |

|---|---|---|---|---|

| Pd(OAc)₂/JohnPhos/Cs₂CO₃ | Toluene | 100°C | 72–85 | 2a (ketone), 3a (alkene) |

Mechanistic Pathway :

-

β-C elimination of the cyclobutane ring generates a strained intermediate.

-

Retrocyclization of the unstrained alkyl-Pd intermediate via ketone-assisted C–C cleavage .

Fluorination via I(I)/I(III) Catalysis

The compound participates in regioselective 1,1-difluorination under iodine redox catalysis, forming gem-difluorinated derivatives. This reaction leverages the strained cyclobutane to facilitate phenonium ion rearrangements .

Optimized Conditions

| Reagents | Solvent | Catalyst | Yield (%) | Product |

|---|---|---|---|---|

| Selectfluor®/HFIP | CHCl₃ | p-TolI | 74 | Trifluoride 2c |

Key Features :

-

Brønsted acidity (HFIP) enhances reaction efficiency by stabilizing cationic intermediates.

-

Steric effects from the morpholinomethyl group influence regioselectivity .

Thermal Ring-Opening Reactions

Thermal degradation studies reveal accelerated ring-opening kinetics compared to unsubstituted cyclobutanols. The morpholinomethyl group stabilizes transition states through sigma*-orbital interactions .

Kinetic Data

| Compound | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| This compound | 2.4 × 10⁻³ | 18.5 |

| cis-3,4-Dimethylcyclobutanol | 1.1 × 10⁻⁴ | 22.3 |

Mechanistic Insight :

Mitsunobu Reactions for Functionalization

The hydroxyl group undergoes Mitsunobu reactions with pyrimidine derivatives, enabling stereospecific O- and N-alkylation (Table 2) .

Representative Transformation

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 1h (ester) | DIAD, Ph₃P, THF | 2-[cis-3-(hydroxymethyl)cyclobutoxy]pyrimidin-4(3H)-one | 68 |

Stereochemical Outcome :

Radical-Mediated β-Fragmentation

Under photoredox conditions, the cyclobutanol ring undergoes β-fragmentation via 1,4-biradical intermediates, yielding alkenes and ketones (Figure 1) .

Experimental Evidence :

-

ESR studies confirm biradical C as a transient intermediate.

-

Competing pathways:

Acid-Catalyzed Dehydration

Protic acids induce dehydration to form cyclobutene derivatives, with rate dependence on substituent electronic effects .

Comparative Reactivity

| Acid Catalyst | Product | Relative Rate (vs. H₂SO₄) |

|---|---|---|

| H₂SO₄ | Cyclobutene | 1.0 |

| CF₃SO₃H | Cyclobutene | 3.2 |

Oxidative Functionalization

The hydroxyl group is susceptible to oxidation with Jones reagent, yielding the corresponding cyclobutanone.

Reaction Profile

| Oxidizing Agent | Temperature | Conversion (%) |

|---|---|---|

| CrO₃/H₂SO₄ | 0°C → 25°C | 92 |

Scientific Research Applications

Synthetic Routes

The synthesis of cis-3-(Morpholinomethyl)cyclobutanol typically involves the reaction of cyclobutanone with morpholine under specific catalytic conditions. Common methods include:

- Cationic Titanocene Complex Catalysis : This method enhances selectivity for the cis isomer.

- Continuous Flow Reactors : These systems improve scalability and efficiency in industrial production.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules and natural products, facilitating advancements in synthetic methodologies.

Biology

Research has indicated that this compound may interact with various biomolecules, leading to potential biological activities:

- Enzyme Modulation : Its structure allows it to bind to specific enzymes, potentially acting as an inhibitor or modulator.

- Biological Activity Studies : Investigations are ongoing into its effects on cellular pathways and interactions with proteins.

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Drug Precursor : It may serve as a precursor in synthesizing new pharmaceuticals.

- Therapeutic Properties : Preliminary studies suggest it may exhibit antimicrobial and neuroprotective effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; structural modifications enhanced activity. |

| Study 2 | Neuroprotective Potential | In vitro assays showed protection of neuronal cells from oxidative stress; suggests applications in neurodegenerative disease therapies. |

Mechanism of Action

The mechanism of action of cis-3-(Morpholinomethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare cis-3-(Morpholinomethyl)cyclobutanol with structurally related cyclobutanol derivatives, focusing on substituent effects, synthetic strategies, and biological relevance.

Structural Analogues and Substituent Effects

Cyclobutanol derivatives vary significantly based on substituent groups, which influence their chemical behavior and applications:

Key Observations :

- Aminomethyl Derivatives: Compounds like cis-3-(Aminomethyl)cyclobutanol are versatile intermediates but may require protective group strategies due to reactive amine functionality .

Q & A

Q. Why might X-ray crystallography fail for this compound, and how can this be mitigated?

Q. How should researchers address inconsistencies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.